molecular formula C25H18N2O B14186159 (9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone CAS No. 922525-66-4

(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone

Cat. No.: B14186159
CAS No.: 922525-66-4
M. Wt: 362.4 g/mol
InChI Key: BZMNEQUCMWQZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone is a complex organic compound that belongs to the class of beta-carboline alkaloids. These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of beta-carboline derivatives with biphenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone is unique due to its specific combination of beta-carboline and biphenyl structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

922525-66-4

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

[2-(4-methylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C25H18N2O/c1-16-10-12-17(13-11-16)18-6-2-3-8-21(18)25(28)24-23-20(14-15-26-24)19-7-4-5-9-22(19)27-23/h2-15,27H,1H3

InChI Key

BZMNEQUCMWQZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=NC=CC4=C3NC5=CC=CC=C45

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.